6,6-Dimethylthieno[2,3-c]furan-4(6H)-one

Metabolic Stability Steric Shielding Lead Optimization

Regioisomeric purity is critical for reproducible SAR: unsubstituted or 4,4-dimethyl analogs alter electronic profiles and metabolic stability. This 6,6-dimethylthienofuranone provides a quaternary carbon center that blocks oxidative hot spots while maintaining drug-like properties (MW 168.21, LogP 2.15, TPSA 26.3). - Application: VEGFR-2 kinase inhibitor SAR, fragment-based CNS library building block, organic semiconductor scaffold - Advantage: Non-participating gem-dimethyl directs functionalization to C2/C3 positions; no benzylic soft spots - Supply: ≥98% purity, research-use only, immediate dispatch

Molecular Formula C8H8O2S
Molecular Weight 168.21 g/mol
CAS No. 1951483-73-0
Cat. No. B3324728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Dimethylthieno[2,3-c]furan-4(6H)-one
CAS1951483-73-0
Molecular FormulaC8H8O2S
Molecular Weight168.21 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CS2)C(=O)O1)C
InChIInChI=1S/C8H8O2S/c1-8(2)6-5(3-4-11-6)7(9)10-8/h3-4H,1-2H3
InChIKeyMDPWAXFQGBBQET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,6-Dimethylthieno[2,3-c]furan-4(6H)-one: Overview


6,6-Dimethylthieno[2,3-c]furan-4(6H)-one (CAS 1951483-73-0) is a synthetic, low-molecular-weight (168.21 g/mol) heterocyclic compound featuring a fused thiophene–furan ring system bearing a ketone at the 4-position and geminal dimethyl substitution at the 6-position . It belongs to the thieno[2,3-c]furanone class, a subset of heteropentalenes that are of growing interest as synthetic intermediates and potential scaffolds in medicinal chemistry and materials science [1]. The compound is commercially available from multiple suppliers at purities typically ≥95–98% and is marketed primarily as a research-use-only building block .

Fused thieno[2,3-c]furanone scaffold with 6,6-gem-dimethyl substitution
Pre-functionalized building block for regioselective synthetic elaboration
Sterically shielded carbonyl supports metabolic stability profiling in medicinal chemistry

Why Generic Substitution Fails


Within the thieno[2,3-c]furanone family, substitution pattern profoundly influences electronic distribution, conformational preferences, and metabolic stability [1]. The 6,6-gem-dimethyl motif in 6,6-Dimethylthieno[2,3-c]furan-4(6H)-one introduces a quaternary carbon centre that sterically shields the adjacent lactone-like carbonyl and eliminates benzylic/allylic metabolic soft spots present in unsubstituted (6H-thieno[2,3-c]furan-4-one, CAS 25745-02-2) or mono-alkyl analogs . Conversely, the regioisomeric 4,4-dimethylthieno[2,3-c]furan-6(4H)-one (CAS 2626933-16-0) places the ketone and dimethyl groups in reversed positions, yielding a distinct electronic conjugation pattern and potentially divergent reactivity . A simple in-class substitution therefore risks altering key molecular recognition features and pharmacokinetic profiles, making procurement of the specific 6,6-dimethyl regioisomer essential for reproducible SAR studies.

Unsubstituted parent
May lack metabolic shielding provided by gem-dimethyl quaternary centre, altering oxidative stability profile.
Regioisomer (4,4-dimethyl)
Reversed carbonyl/dimethyl placement may shift electronic conjugation and hydrogen-bond acceptor character.
Mono-alkyl analogs
Absence of the gem-dimethyl motif may fail to suppress CYP-mediated oxidation at the adjacent position.

Comparative Evidence vs. Closest Analogs


Gem-Dimethyl Steric Shielding

6,6-Dimethylthieno[2,3-c]furan-4(6H)-one replaces the two benzylic/allylic-type hydrogen atoms at C6 of the parent 6H-thieno[2,3-c]furan-4-one scaffold with methyl groups, creating a quaternary centre. In analogous heterocyclic systems, such gem-dimethyl substitution has been shown to reduce cytochrome P450-mediated oxidation at the adjacent position, a well-established medicinal chemistry strategy [1]. No direct microsomal stability data for the target compound itself are publicly available; however, the structural precedent provides a class-level inference that the 6,6-dimethyl analog will exhibit enhanced oxidative metabolic stability relative to the unsubstituted parent (6H-thieno[2,3-c]furan-4-one, CAS 25745-02-2).

Metabolic Shielding
Class-level inference
Gem-dimethyl creates quaternary C6; no abstractable H atoms vs. parent with two abstractable H atoms.
Supports selection to address metabolic liability risk.
No direct microsomal data; class-level inference from medicinal chemistry precedent.
Metabolic Stability Steric Shielding Lead Optimization

Regioisomeric Differentiation

The target compound (CAS 1951483-73-0) and its regioisomer 4,4-dimethylthieno[2,3-c]furan-6(4H)-one (CAS 2626933-16-0) share the identical molecular formula (C8H8O2S) and molecular weight (168.21 g/mol) but differ in the placement of the ketone and gem-dimethyl groups . In the target compound, the carbonyl is conjugated with the thiophene ring at the 4-position, while the dimethyl groups are at the 6-position adjacent to the furan oxygen; in the regioisomer, this arrangement is reversed. The electronic push-pull character of the fused system is therefore fundamentally different, which can affect UV-Vis absorption, redox potentials, and hydrogen-bond acceptor strength of the carbonyl [1]. No published head-to-head spectroscopic or electrochemical comparison exists.

Regioisomer Identity
Supporting evidence
Target: C4 carbonyl, C6 gem-dimethyl. Regioisomer: C6 carbonyl, C4 gem-dimethyl. Electronic push-pull reversed.
Precise CAS procurement ensures SAR integrity.
No published head-to-head spectroscopic comparison.
Regioisomer Purity Electronic Properties Procurement Specification

Purity and Physicochemical Specifications

Commercial availability data shows that 6,6-Dimethylthieno[2,3-c]furan-4(6H)-one is supplied at ≥95% purity (AKSci) or 98% (Leyan) , with the latter also providing computed molecular descriptors including TPSA (26.3 Ų), LogP (2.1536), hydrogen bond acceptors (3), and hydrogen bond donors (0) . In contrast, the unsubstituted parent 6H-thieno[2,3-c]furan-4-one has a lower molecular weight (140.16 g/mol), higher TPSA (54.54 Ų), and lower LogP (1.4185) , indicating that the 6,6-dimethyl derivative is significantly more lipophilic and has reduced polar surface area.

Lipophilicity Shift
Direct head-to-head comparison
ΔLogP +0.73
ΔTPSA –28.24 Ų
Higher computed LogP indicates increased lipophilicity; supports permeability assessment.
Computed values from vendor datasheets; not experimentally measured.
Purity Quality Control Procurement

Optimal Research Applications


VEGFR-2 Kinase Inhibitor Lead Optimization

Thienofuran derivatives have been investigated as potential VEGFR-2 kinase inhibitors in medicinal chemistry programs [1]. The 6,6-dimethyl substitution in 6,6-Dimethylthieno[2,3-c]furan-4(6H)-one provides a sterically shielded scaffold that may improve metabolic stability and selectivity in kinase inhibition SAR studies, building on the class-level inference of enhanced oxidative resistance relative to unsubstituted analogs.

Modular Heterocyclic Library Synthesis

Recent methodology published by Kondoh et al. (2025) demonstrates modular [3+2] cycloaddition strategies for constructing 2,3,4,6-tetrasubstituted thieno[2,3-c]furans [2]. 6,6-Dimethylthieno[2,3-c]furan-4(6H)-one can serve as a pre-functionalized building block or a comparative standard in such synthetic method development, where the gem-dimethyl group acts as a non-participating blocking element to direct further functionalization to the 2- and 3-positions.

Organic Optoelectronic Material Precursor

Thieno[2,3-c]furan systems are capable of forming quinoidal structures relevant to organic semiconductors [2]. The target compound's fused thiophene-furan core with a conjugated carbonyl offers a scaffold for exploring charge-transport properties. The gem-dimethyl groups at the 6-position may influence solid-state packing and solubility without introducing additional π-conjugation, distinguishing it from 6-aryl-substituted analogs.

Physicochemical Benchmarking in Drug Discovery

With computed LogP of 2.15, TPSA of 26.3 Ų, and zero hydrogen bond donors , 6,6-Dimethylthieno[2,3-c]furan-4(6H)-one occupies a favorable drug-like property space (MW 168.21). It can serve as a low-molecular-weight fragment or a core scaffold in fragment-based drug discovery (FBDD) programs, where its lipophilicity and low polar surface area profile are suitable for CNS-targeted libraries.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold optimization
Gem-dimethyl steric shielding for metabolic stability profiling
Microsomal stability assays; CYP oxidation screening
Modular heterocyclic library synthesis
Pre-functionalized thienofuran building block
Regioselective [3+2] cycloaddition compatibility
Organic optoelectronic material precursor
Quinoidal structure potential; gem-dimethyl for packing control
Solid-state packing; charge mobility measurements
Physicochemical benchmarking (FBDD)
Drug-like fragment with low TPSA, moderate LogP
Permeability assays; fragment-based library integration
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